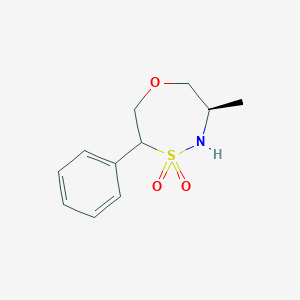![molecular formula C22H19N3O4S B12940012 Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- CAS No. 827025-29-6](/img/structure/B12940012.png)
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acetamide group, a methoxy-substituted acridine moiety, and a sulfonyl-linked phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes.
Methoxylation: Introduction of the methoxy group at the 2-position of the acridine ring is achieved using methanol and a strong acid catalyst.
Sulfonylation: The phenyl group is sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the acetamide linkage through the reaction of the sulfonylated phenyl acridine derivative with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting replication and transcription processes. The sulfonyl group enhances the compound’s binding affinity to specific enzymes, inhibiting their activity and leading to cellular effects.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-(2-methoxyphenyl)-
- N-(4-Methoxyphenyl)acetamide
Uniqueness
Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]- stands out due to its unique combination of an acridine moiety and a sulfonyl-linked phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
827025-29-6 |
|---|---|
Molecular Formula |
C22H19N3O4S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[4-[(2-methoxyacridin-9-yl)amino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-14(26)25-30(27,28)17-10-7-15(8-11-17)23-22-18-5-3-4-6-20(18)24-21-12-9-16(29-2)13-19(21)22/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
UKUPBUBEBMSVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12939931.png)
![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
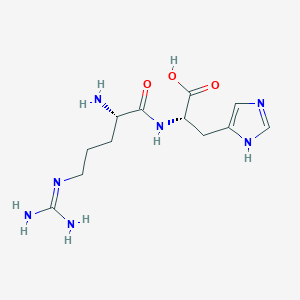
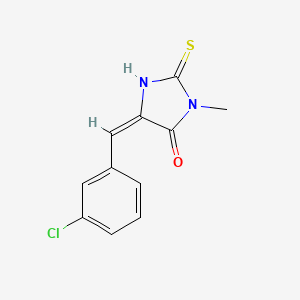

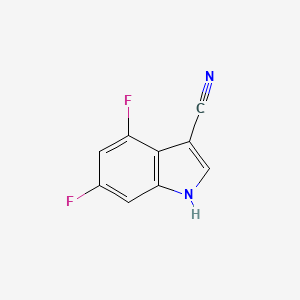
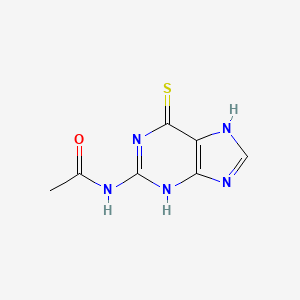




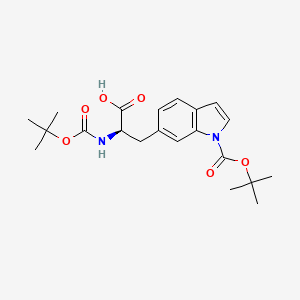
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
